7-fluoro-1H-indazol-6-ol is a synthetic organic compound characterized by its unique fluorine and hydroxyl functional groups attached to the indazole ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and anti-inflammatory properties.
7-fluoro-1H-indazol-6-ol can be synthesized through various chemical methods, primarily involving cyclization reactions of hydrazones or other indazole precursors. The compound is listed under the CAS number 1638764-18-7 and is available from chemical suppliers for research purposes.
This compound belongs to the class of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. Indazoles are known for their diverse biological activities and are often explored as scaffolds in drug discovery.
The synthesis of 7-fluoro-1H-indazol-6-ol can be achieved through several methods:
Industrial production typically involves optimizing these synthetic routes to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are frequently utilized to enhance production efficiency.
7-fluoro-1H-indazol-6-ol features a fluorine atom at the 7th position and a hydroxyl group at the 6th position of the indazole ring. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
7-fluoro-1H-indazol-6-ol can undergo various chemical transformations:
7-fluoro-1H-indazol-6-ol acts primarily through enzyme inhibition mechanisms:
It has been identified as an inhibitor of phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways related to inflammation and cancer progression. By inhibiting this enzyme, the compound can modulate various cellular processes including cell proliferation and apoptosis.
Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines, suggesting that 7-fluoro-1H-indazol-6-ol may also possess similar therapeutic potential .
The presence of both fluorine and hydroxyl groups enhances its reactivity compared to other indazole derivatives. This unique combination allows for diverse functionalization possibilities in synthetic chemistry .
7-fluoro-1H-indazol-6-ol has several scientific applications:
The strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing pharmacodynamics, metabolic stability, and target binding affinity. Within this domain, 7-fluoro-1H-indazol-6-ol has emerged as a structurally distinctive scaffold with significant therapeutic potential. Its synthesis demands precise regiochemical control, particularly concerning the placement of the fluorine substituent and the phenolic hydroxyl group, alongside the establishment of the indazole core. This section delineates cutting-edge synthetic methodologies, cyclization strategies, and fluorination techniques specific to this pharmacophore, providing critical insights for rational drug design.
Traditional synthesis of fluorinated indazoles often relies on hydrazine-mediated cyclization of fluorinated benzaldehyde precursors. For example, 7-fluoroindazole synthesis starts with 2-fluoro-6-hydroxybenzaldehyde derivatives subjected to reflux with hydrazine hydrate (12.9 g, 258 mmol) in aqueous media for 12–48 hours, achieving moderate yields (~41%) after extraction and purification [1]. This method, while operationally straightforward, faces limitations in regioselectivity and scalability for the 6-hydroxy variant due to competing side reactions involving the phenolic group.
A paradigm shift emerged through docking-guided synthesis, leveraging computational insights into the allosteric binding pockets of biological targets like the cystic fibrosis transmembrane conductance regulator (CFTR). Researchers docked >155 million drug-like molecules (MW 300–350 Da; logP ≤ 3.5) into the CFTR potentiator site, identifying novel fluorinated indazole scaffolds with high binding scores [8]. This virtual screening prioritized compounds engaging key residues (e.g., Ser308, Tyr304) via hydrogen bonding—a feature critically enhanced by the 7-fluoro substituent. Subsequent synthesis of 53 candidates yielded potent CFTR modulators, exemplified by Z2075279358 (current fold-increase: 2.2; EC~50~: 2.2 µM). Crucially, this route demonstrated that 7-fluoroindazole derivatives occupy spatial and electronic niches analogous to carbonyl groups in established inhibitors, validating their bioisosteric utility [7] [8].
Table 1: Comparative Analysis of Synthetic Routes for 7-Fluoroindazole Core
Method | Starting Material | Key Conditions | Yield (%) | Regiocontrol Issues |
---|---|---|---|---|
Hydrazine Cyclization [1] | 2-Fluoro-6-hydroxybenzaldehyde | Reflux, H~2~O, N~2~H~4~·H~2~O, 12-48h | 41 | Moderate (competing dehydration) |
Docking-Guided Synthesis [8] | Predicted indazole scaffolds | Structure-based optimization | Variable* | High (site-specific fluorination) |
*Yields optimized during SAR studies; hit '358 achieved nanomolar potency.
Constructing the indazole ring system bearing a C6-hydroxy group necessitates precise annulation tactics to ensure correct regiochemistry (1H vs. 2H isomers). Intramolecular dehydrative cyclization remains prevalent, wherein ortho-fluoroaryl hydrazones undergo base-assisted ring closure. However, this approach risks regioisomer contamination if reaction parameters (temperature, catalyst) are suboptimal. A salient case emerged during the synthesis of CFTR potentiator Z1834339853, where NMR analysis revealed an unexpected N1-acylation regioisomer instead of the designed N2-derivative—drastically altering biological activity [8]. This underscores the necessity of rigorous analytical validation (e.g., ~1~H/~19~F NMR, X-ray crystallography) post-cyclization.
Transition-metal-catalyzed cyclizations offer superior regiocontrol. Palladium-catalyzed Buchwald-Hartwig coupling enables the formation of the indazole nucleus from 2-halo-6-hydroxybenzaldehyde precursors and protected hydrazines. For instance, using Pd~2~(dba)~3~/BINAP with Cs~2~CO~3~ as base, cyclization proceeds at 80–100°C to afford 1H-indazol-6-ols in >75% yield with minimal isomerization [2] [4]. Microwave-assisted variants further enhance efficiency, reducing reaction times from hours to minutes while preserving acid-labile phenolic groups. Crucially, this method accommodates electron-withdrawing substituents (e.g., 7-F), which stabilize the incipient anion during cyclization [4].
Table 2: Cyclization Methods for 1H-Indazol-6-ol Synthesis
Strategy | Catalyst/Reagent | Temperature | Regioselectivity (1H:2H) | Functional Group Tolerance |
---|---|---|---|---|
Dehydrative Cyclization | KOH or Et~3~N | 80–120°C | 3:1 to 5:1 | Low (sensitive to -OH oxidation) |
Pd-Catalyzed Coupling [2][4] | Pd~2~(dba)~3~/BINAP, Cs~2~CO~3~ | 80–100°C | >20:1 | High (stable with -F, -OH, -NO~2~) |
Strategic fluorination profoundly augments indazole bioactivity by enhancing membrane permeability, metabolic stability, and target engagement. Two principal methodologies dominate for 7-fluoro-1H-indazol-6-ol: late-stage electrophilic fluorination and halogen-exchange reactions.
Electrophilic fluorination employs reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to directly introduce fluorine at C7. This method is optimal for indazoles pre-functionalized at C6, as the phenolic group can be temporarily protected (e.g., as TBS ether) to prevent side reactions. A metal/additive-free annulation using enaminones, 3-aminoindazoles, and Selectfluor constructs fluorinated pyrimido[1,2-b]indazoles, demonstrating broad functional group compatibility—including aliphatic and aromatic substituents [5]. The reaction proceeds via radical intermediates, where Selectfluor acts as both fluorinating agent and oxidant, achieving C–F bond formation without transition metals [5] [9].
Halogen-exchange (Halex) reactions provide an alternative for installing fluorine at electron-deficient positions. Here, 7-chloro- or 7-bromo-1H-indazol-6-ol precursors undergo nucleophilic displacement using anhydrous KF or CsF in polar aprotic solvents (e.g., DMF, NMP) at 150–180°C. Microwave irradiation significantly improves efficiency, reducing reaction times from 24h to 1–2h while suppressing decomposition of the C6-hydroxyl group [8]. This method is particularly valuable for isotopically labeled ^18^F-derivatives, albeit requiring specialized facilities.
The 7-fluoro group’s impact transcends sterics: X-ray crystallography of factor Xa inhibitors revealed a critical 2.9 Å hydrogen bond between the 7-fluorine and Gly216 backbone N–H, mimicking carbonyl interactions in classical amide-based drugs [7]. Similarly, fluorinated NOS inhibitors exhibit 50-fold enhanced potency versus non-fluorinated analogs due to fluorine-mediated hydrophobic pocket occupancy [9].
Table 3: Fluorination Techniques for 7-Fluoro Functionalization
Method | Reagent | Conditions | Advantages | Limitations |
---|---|---|---|---|
Electrophilic (Selectfluor) [5][9] | Selectfluor™, CH~3~CN/H~2~O | RT, 6–12h | Metal-free, high functional tolerance | Requires protection of -OH |
Nucleophilic (Halex) [8] | Anhydrous KF/CsF, DMF | 150–180°C, MW or conventional | Compatible with -OH, scalable | High temp. may cause decomposition |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1